Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride
Description
Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride is an organofluorine compound featuring two 2-(trifluoromethoxy)ethyl groups attached to a central amine nitrogen, which is protonated as a hydrochloride salt. The trifluoromethoxy (–OCF₃) substituents impart distinct electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .
This compound is primarily utilized as a building block in pharmaceutical and agrochemical research, where its trifluoromethoxy groups contribute to improved binding affinity and selectivity in biologically active molecules . Applications span drug discovery (e.g., as a modulator for G-protein-coupled receptors) and agrochemical development (e.g., in pest control agents) .
Properties
CAS No. |
1286744-01-1 |
|---|---|
Molecular Formula |
C6H10ClF6NO2 |
Molecular Weight |
277.59 g/mol |
IUPAC Name |
bis[2-(trifluoromethoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C6H9F6NO2.ClH/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12;/h13H,1-4H2;1H |
InChI Key |
KYOCEWNKJJUWJY-UHFFFAOYSA-N |
SMILES |
C(COC(F)(F)F)NCCOC(F)(F)F.Cl |
Canonical SMILES |
C(COC(F)(F)F)[NH2+]CCOC(F)(F)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)ethanol with amines under controlled conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethoxy-containing compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride and related amine hydrochlorides:
Structural and Functional Analysis
- Lipophilicity and Bioavailability: The bis(trifluoromethoxy) substitution in the target compound confers significantly higher lipophilicity (logP ~2.5–3.0 estimated) compared to tyramine hydrochloride (logP ~0.5), which contains a polar phenolic –OH group. This enhances membrane permeability and oral bioavailability, making it preferable for central nervous system (CNS)-targeted drugs . In contrast, tyramine’s hydrophilicity limits its utility to in vitro biochemical assays .
- Synthetic Complexity: The incorporation of two –OCF₃ groups necessitates multi-step synthetic routes, likely involving fluorinated intermediates (e.g., trifluoromethoxybenzene derivatives) . By comparison, N-[2-(trifluoromethoxy)ethyl]-1-propanamine hydrochloride (a mono–OCF₃ analog) is synthesized via simpler alkylation or reductive amination, yielding lower molecular weight and reduced steric hindrance .
Reactivity and Stability :
The electron-withdrawing –OCF₃ groups reduce the basicity of the amine (pKa ~6–7), enhancing stability under physiological conditions. In contrast, the biphenyl-containing analog (from ) exhibits higher reactivity due to its chloroacetamide group, enabling covalent binding to biological targets .- Applications: While this compound is a versatile intermediate, the biphenyl derivative () is tailored for specific drug discovery applications, such as allosteric modulation of free fatty acid receptors .
Biological Activity
Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a bis-substituted ethylamine backbone with trifluoromethoxy groups attached. The trifluoromethoxy moiety is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy groups enhance binding affinity to specific enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as lysosomal phospholipase A2, which plays a role in lipid metabolism and inflammation.
- Receptor Modulation : It may modulate receptor signaling pathways, contributing to its therapeutic effects in various conditions.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential in enzyme inhibition. For instance, it was noted that this compound could inhibit lysosomal phospholipase A2 activity, which is crucial in understanding drug-induced toxicity and metabolic disorders .
Case Studies
- Therapeutic Applications : Research has explored the compound's role in developing new pharmaceuticals aimed at treating conditions linked to enzyme dysregulation. Its unique structure allows for modifications that can enhance efficacy against specific targets.
- Toxicity Assessments : In animal studies, the compound demonstrated a moderate safety margin with no significant adverse effects on liver enzymes compared to control groups, indicating potential for safe therapeutic use .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Bis(2,2,2-trifluoroethyl)amine | Simple trifluoroethyl structure | Limited enzyme inhibition capabilities |
| 2,2’-Bis(trifluoromethyl)benzidine | Aromatic system with trifluoromethyl groups | Anticancer properties reported |
| Trifluoromethoxy-substituted amines | General class of compounds | Varied activities depending on substitution patterns |
The presence of two trifluoromethoxy groups in this compound provides it with distinct stability and reactivity compared to its counterparts.
Research Applications
The compound is utilized across various scientific domains:
- Organic Synthesis : It serves as a reagent for synthesizing other trifluoromethoxy-containing compounds.
- Pharmaceutical Development : Investigated for potential therapeutic applications in drug design targeting specific diseases.
- Material Science : Employed in developing specialty chemicals due to its unique properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
